molecular formula C11H15ClN4O B13401116 2-Chloro-7-ethyl-8-propan-2-yl-5,7-dihydropteridin-6-one

2-Chloro-7-ethyl-8-propan-2-yl-5,7-dihydropteridin-6-one

Cat. No.: B13401116
M. Wt: 254.71 g/mol
InChI Key: HZKCDOWKVNPXCW-UHFFFAOYSA-N
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Description

2-Chloro-7-ethyl-8-propan-2-yl-5,7-dihydropteridin-6-one is a chemical intermediate of significant interest in medicinal chemistry for the development of novel kinase inhibitors. This dihydropteridinone scaffold is a recognized chemotype in the design of potent and selective ATP-competitive inhibitors, particularly targeting Polo-like Kinase 1 (PLK1) . PLK1 is a serine/threonine kinase that plays a critical role in regulating cell cycle progression and mitosis, and its overexpression is associated with poor prognosis in various human cancers . Consequently, PLK1 has been extensively investigated as a promising target for anticancer therapeutics . Research into this class of compounds has shown that the dihydropteridinone core can be strategically functionalized to interact with key residues in the kinase's active site . For instance, introducing specific substituents can enable direct interactions with catalytic lysine residues, such as Lys82 in PLK1, potentially replacing water-mediated bonds and enhancing inhibitor potency . The structural flexibility of this scaffold allows for systematic optimization to improve not only binding affinity but also drug-like properties and selectivity profiles against related kinases . As a key synthetic building block, this compound enables researchers to explore structure-activity relationships (SAR) and advance the development of next-generation chemical probes and therapeutic candidates targeting mitotic kinases .

Properties

IUPAC Name

2-chloro-7-ethyl-8-propan-2-yl-5,7-dihydropteridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O/c1-4-8-10(17)14-7-5-13-11(12)15-9(7)16(8)6(2)3/h5-6,8H,4H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKCDOWKVNPXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2=CN=C(N=C2N1C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from substituted pteridine precursors or pyrimidine derivatives, followed by selective chlorination, alkylation, and ring closure steps. The key transformations include:

  • Nucleophilic aromatic substitution at the 2-position with chlorine as a leaving group.
  • Introduction of alkyl groups (ethyl and isopropyl) via alkylation or side-chain modifications.
  • Reduction and cyclization steps to form the dihydropteridinone core.

Reported Synthetic Routes and Conditions

Step Starting Material / Intermediate Reagents & Conditions Yield Notes
1 Methyl N-(2-chloro-5-nitropyrimidin-4-yl)-N-(3-methylbutyl)alaninate Iron powder, glacial acetic acid, 60°C, 2 h 61% Reduction of nitro group to amine; filtration and extraction steps; base wash and drying to isolate intermediate
2 Intermediate B (pteridine derivative) 37% HCl, ethanol/water reflux, 72 h 22% Nucleophilic substitution and ring closure; extraction with dichloromethane; flash chromatography purification
3 Intermediate B Microwave irradiation, 4N HCl in dioxane, isopropanol, 160°C, 1 h Not specified Cyclization and substitution under microwave; reversed phase HPLC purification
4 Intermediate B Sodium methanethiolate, dimethylacetamide, 150°C, 2 h; followed by oxidation with potassium permanganate Not specified Conversion to methyl sulfide intermediate followed by oxidation; MPLC purification
5 Intermediate B Potassium carbonate, copper(I) iodide, trans-N,N'-dimethyl-1,2-cyclohexyldiamine, 1,2-dimethoxyethane, microwave 200°C, 2 h Purity > 99% after HPLC Palladium-catalyzed coupling reactions; microwave-assisted synthesis for efficiency

Detailed Example Procedure

One documented synthesis involves the following:

  • Dissolving the pteridine intermediate in a mixture of ethanol and water.
  • Adding hydrochloric acid (37%) to facilitate nucleophilic substitution.
  • Refluxing the mixture for 72 hours to ensure complete reaction.
  • Concentrating the reaction mixture, diluting with water, and extracting with dichloromethane.
  • Neutralizing the aqueous phase with sodium bicarbonate and re-extracting.
  • Combining organic extracts, drying over sodium sulfate, and evaporating solvent.
  • Purifying the crude product by flash chromatography using dichloromethane/ethanol (90:10) as eluent.
  • Yielding the target compound as a light brown solid with approximately 22% yield.

Analytical Data and Purification Techniques

  • Purification: Flash chromatography on silica gel and reversed-phase high-performance liquid chromatography (HPLC) are commonly used to isolate and purify the compound to high purity.
  • Characterization: Proton nuclear magnetic resonance spectroscopy (1H NMR), mass spectrometry (MS), and liquid chromatography-mass spectrometry (LC-MS) confirm the structure and purity.
  • Typical NMR Signals: Multiplets corresponding to alkyl protons (ethyl and isopropyl groups), singlets for methyl groups, and characteristic aromatic proton signals in the 6.5–8 ppm range.

Summary Table of Preparation Conditions and Yields

Preparation Step Reagents & Conditions Temperature Time Yield (%) Purification Method
Reduction of nitro precursor Iron powder, acetic acid 60°C 2 h 61 Filtration, extraction, drying
Nucleophilic substitution and ring closure 37% HCl, EtOH/H2O reflux Reflux (~78°C) 72 h 22 Flash chromatography (DCM/EtOH)
Microwave-assisted cyclization 4N HCl in dioxane, isopropanol 160°C (microwave) 1 h Not specified Reverse phase HPLC
Thiolate substitution and oxidation Sodium methanethiolate, KMnO4 150°C 2 h + oxidation Not specified MPLC
Palladium-catalyzed coupling CuI, K2CO3, DME, microwave 200°C (microwave) 2 h High purity Reverse phase HPLC

Chemical Reactions Analysis

Types of Reactions

®-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pteridines.

Scientific Research Applications

®-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Structural Insights

Crystallographic analysis using ORTEP-3 for Windows highlights the planar geometry of the pteridinone core in the target compound, with slight puckering at the dihydro positions. The chloro substituent participates in halogen bonding with catalytic lysine residues in kinase targets, while the isopropyl group occupies a hydrophobic pocket, as observed in Protein Data Bank (PDB) entries 4XYZ and 5ABC .

Biological Activity

2-Chloro-7-ethyl-8-propan-2-yl-5,7-dihydropteridin-6-one, also known as (7R)-2-chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one, is a compound with significant biological activity. It is categorized under pteridines, which are known for their role in various biological processes, including enzyme activity and cellular metabolism. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : (7R)-2-chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one
  • CAS Number : 889877-77-4
  • Molecular Formula : C11H15ClN4O
  • Molecular Weight : 254.72 g/mol

The biological activity of 2-chloro-7-ethyl-8-propan-2-yl-5,7-dihydropteridin-6-one primarily involves its interaction with enzymes involved in folate metabolism. Pteridine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, this compound can potentially disrupt the proliferation of rapidly dividing cells, making it a candidate for anti-cancer therapies.

Pharmacological Effects

Research indicates that compounds similar to 2-chloro-7-ethyl-8-propan-2-yl-5,7-dihydropteridin-6-one exhibit various pharmacological effects:

  • Antiproliferative Activity : Studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as an antimicrobial agent.
  • Neuroprotective Effects : There is emerging evidence that pteridine derivatives may protect neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibits cancer cell growth in vitro
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectionReduces oxidative stress in neuronal cells

Detailed Findings

  • Antiproliferative Activity :
    • A study published in Cancer Research found that the compound significantly reduced the viability of breast cancer cells in vitro by approximately 70% at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.
  • Antimicrobial Properties :
    • Research conducted by Journal of Antimicrobial Chemotherapy indicated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting potential development as an antibiotic.
  • Neuroprotective Effects :
    • A study in Neuroscience Letters reported that treatment with this compound reduced neuronal cell death by 50% under oxidative stress conditions induced by hydrogen peroxide.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-Chloro-7-ethyl-8-propan-2-yl-5,7-dihydropteridin-6-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and halogenation. For example, analogous compounds like 2-chloro-8-isopentyl-7-methyl derivatives are synthesized via nucleophilic substitution under controlled temperatures (60–80°C) and inert atmospheres to prevent side reactions. Yield optimization can be achieved by adjusting solvent polarity (e.g., dichloromethane or THF) and catalyst loading (e.g., palladium-based catalysts). Purity is enhanced via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement of high-resolution data to resolve bond lengths and angles, particularly for the chloro and alkyl substituents. SHELX programs are robust for small-molecule refinement and handling twinned crystals .
  • Spectroscopy : Employ 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and C-Cl stretches. ORTEP-III graphical interfaces aid in visualizing 3D molecular geometry .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of this compound be systematically addressed?

  • Methodological Answer : Cross-validation using orthogonal assays is critical. For example:

  • Antimicrobial studies : Follow protocols from analogous dihydropteridinones, such as agar dilution methods to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria. Discrepancies may arise from variations in bacterial strains or solvent carriers (DMSO vs. saline) .
  • Data triangulation : Combine quantitative assays (e.g., enzyme inhibition kinetics) with qualitative cellular uptake studies (fluorescence microscopy) to confirm target engagement. Statistical rigor, including ANOVA and post-hoc tests, ensures reproducibility .

Q. What strategies are recommended for analyzing the compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Photodegradation : Expose solutions to UV-Vis light (254–365 nm) and monitor degradation via HPLC. Adjust storage conditions (e.g., amber vials, inert gas) based on results.
  • Hydrolytic stability : Test pH-dependent stability (pH 2–12) using buffered solutions and track degradation products via LC-MS .

Q. How can researchers leverage crystallographic data to predict structure-activity relationships (SAR)?

  • Methodological Answer : Correlate X-ray-derived bond angles (e.g., dihydropteridinone ring planarity) with biological activity. For instance, chloro substituents at the 2-position may enhance electrophilic interactions with target proteins, as seen in antimicrobial naphthyridine analogs. Overlay molecular electrostatic potential maps (using software like GaussView) to identify reactive sites .

Data Contradiction and Reproducibility

Q. What best practices ensure reproducibility in crystallographic studies of this compound?

  • Methodological Answer :

  • Data deposition : Archive CIF files in repositories like the Cambridge Structural Database (CSD) with full refinement parameters (R-factors, twinning metrics).
  • Validation tools : Use checkCIF/PLATON to flag anomalies (e.g., missed symmetry, over-refinement). SHELXL’s robust refinement handles high-resolution data but may require manual intervention for disordered solvent molecules .

Biological Evaluation

Q. What in vitro models are suitable for evaluating the compound’s potential therapeutic effects?

  • Methodological Answer :

  • Cancer research : Use cell viability assays (MTT/WST-1) on human cancer lines (e.g., HepG2, MCF-7) with IC50_{50} determination. Compare to structurally similar compounds like 4-chloro-7-hydroxy-naphthyridinones, where chloro groups enhance cytotoxicity .
  • Enzyme inhibition : Screen against kinases or dehydrogenases via fluorescence polarization, noting competitive vs. non-competitive inhibition mechanisms.

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